molecular formula C20H16N2O3S B2539824 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 921796-30-7

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2539824
CAS No.: 921796-30-7
M. Wt: 364.42
InChI Key: JYXMVARMLRUXSS-UHFFFAOYSA-N
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Description

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide is a chemical compound with the CAS Number 921796-30-7 . This synthetic substance belongs to a class of compounds featuring both benzofuran and thiazole heterocyclic rings, structural motifs that are highly relevant in medicinal chemistry . Benzofuran derivatives are found in various biologically active compounds and serve as important pharmaceutical intermediates . The thiazole ring is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets and is used in therapeutic applications including antimicrobial, antifungal, and antihypertensive agents . Structurally related benzamide derivatives have been investigated for their potential as cell differentiation inducers and antineoplastic agents, suggesting this compound may hold significant value in oncological research and the study of cellular differentiation processes . The specific molecular architecture of this compound, particularly the combination of the 7-methoxybenzofuran moiety linked to a 2-aminothiazole via a benzamide group, makes it a compound of interest for chemical biology and drug discovery screening efforts. It is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)19(23)22-20-21-15(11-26-20)17-10-13-6-4-8-16(24-2)18(13)25-17/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXMVARMLRUXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Benzofuran-Thiazole vs. Impact: Benzofuran’s oxygen atom enhances polarity compared to benzimidazole’s nitrogen, affecting solubility and target interactions .
  • Thiazole-Acetamide Derivatives: Compounds such as N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () retain the thiazole-benzamide backbone but substitute benzofuran with phenoxy groups.

Substituent Modifications

  • 3-Methylbenzamide vs. 4-Phenoxybenzamide: The analogue N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921567-42-2, C₂₅H₁₈N₂O₄S) replaces the 3-methyl group with a phenoxy moiety, increasing molecular weight (454.11 g/mol) and lipophilicity (logP ~4.2 vs. ~3.8 for the target compound) . Functional Implication: Phenoxy groups may enhance π-π interactions in hydrophobic binding pockets, whereas methyl groups favor metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Target Compound C₂₀H₁₅N₂O₃S 363.08 3-Methylbenzamide Kinase inhibition, Antimicrobial
N-[4-(7-Methoxybenzofuran)-thiazol-2-yl]-4-phenoxybenzamide C₂₅H₁₈N₂O₄S 454.11 4-Phenoxybenzamide Hydrophobic target binding
4-[Bis(2-methoxyethyl)sulfamoyl]-analogue C₂₅H₂₇N₃O₇S₂ 545.63 Sulfamoyl group Enhanced solubility, H-bonding
N-[4-(4-Bromophenyl)-thiazol-2-yl]-sulfanylprop-enamide C₁₉H₁₇BrN₂O₂S₂ 477.39 Bromophenyl, sulfanyl Electrophilic targeting

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